

# Application of SR9186 in Metabolic Disease Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: SR9186

Cat. No.: B15575178

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## Introduction

**SR9186** is a potent and specific synthetic agonist of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ . These receptors are critical components of the core circadian clock machinery and play a vital role in regulating metabolic processes. Pharmacological activation of REV-ERB by **SR9186** and its analogs (such as SR9009) has emerged as a promising therapeutic strategy for a range of metabolic diseases, including obesity, dyslipidemia, and type 2 diabetes. This document provides detailed application notes and experimental protocols for utilizing **SR9186** in preclinical metabolic disease models, enabling researchers to effectively investigate its therapeutic potential.

## Mechanism of Action

REV-ERB $\alpha$  and REV-ERB $\beta$  function as transcriptional repressors. They bind to specific DNA sequences, known as REV-ERB response elements (ROREs), in the promoter regions of target genes. Upon binding, REV-ERBs recruit co-repressor complexes, such as the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3), to suppress gene transcription.<sup>[1][2]</sup>

**SR9186** and other REV-ERB agonists enhance this repressive activity. By activating REV-ERB, these compounds modulate the expression of a wide array of genes involved in lipid and glucose metabolism across various tissues, including the liver, skeletal muscle, and adipose

tissue.<sup>[3][4]</sup> This leads to increased energy expenditure, reduced fat storage, and improved glucose homeostasis.

## Data Presentation: Efficacy of REV-ERB Agonists in Metabolic Disease Models

The following tables summarize the quantitative effects of REV-ERB agonists (SR9009, a close analog of **SR9186**) in diet-induced obese (DIO) mouse models.

Table 1: Effects of SR9009 on Body Weight and Fat Mass in DIO Mice

Parameter	Vehicle Control	SR9009 Treatment	Percent Change	Reference
Body Weight Change	Weight loss due to handling	60% greater weight loss than control	-60%	<a href="#">[3]</a>
Adiposity	N/A	More severe reduction compared to vehicle	N/A	<a href="#">[3]</a>
Epididymal Fat Weight	~2-fold higher than LFD mice	~35% reduction vs. HFD vehicle	-35%	<a href="#">[5]</a>

LFD: Low-Fat Diet, HFD: High-Fat Diet

Table 2: Effects of SR9009 on Plasma Lipids in DIO Mice

Parameter	Vehicle Control	SR9009 Treatment (100mg/kg)	Percent Change	Reference
Total Cholesterol	N/A	47% reduction	-47%	[3]
Plasma Triglycerides	N/A	12% reduction	-12%	[3]
Plasma NEFA	N/A	23% reduction	-23%	[3]
Total Cholesterol (LDLR-/- mice)	N/A	36% reduction	-36%	[6]
LDL-C (LDLR-/- mice)	N/A	41% reduction	-41%	[6]
Triglycerides (LDLR-/- mice)	N/A	40% reduction	-40%	[6]

NEFA: Non-Esterified Fatty Acids, LDLR-/-: Low-Density Lipoprotein Receptor knockout

Table 3: Effects of SR9009 on Glucose Homeostasis in DIO Mice

Parameter	Vehicle Control	SR9009 Treatment	Percent Change	Reference
Plasma Glucose	N/A	19% reduction	-19%	[3]
Plasma Insulin	N/A	35% reduction	-35%	[3]
Glucose Regulation (SAMP8 mice)	N/A	Improved glucose tolerance	N/A	[7]

SAMP8: Senescence-Accelerated Mouse Prone 8

## Experimental Protocols

### Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying metabolic diseases.

Materials:

- 8-week-old male C57BL/6J mice
- Standard chow diet (Control)
- High-fat diet (HFD; e.g., 60% kcal from fat)
- Animal caging with ad libitum access to food and water
- Animal scale

Procedure:

- Acclimatize 8-week-old male C57BL/6J mice to the animal facility for at least one week.
- Randomize mice into two groups: control and DIO.
- Provide the control group with a standard chow diet.
- Provide the DIO group with a high-fat diet.
- House mice in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
- Provide ad libitum access to their respective diets and water for 14-16 weeks.
- Monitor body weight and food intake weekly.
- After the induction period, the DIO mice will exhibit significant weight gain, adiposity, and metabolic dysregulation, making them suitable for **SR9186** efficacy studies.[3]

## SR9186 Administration

This protocol outlines the preparation and administration of **SR9186** to mice.

Materials:

- **SR9186** compound
- Vehicle solution (e.g., DMSO, PEG400, or corn oil)
- Syringes and needles for intraperitoneal (i.p.) injection
- Animal scale

#### Procedure:

- Prepare the **SR9186** formulation by dissolving it in the chosen vehicle. A common formulation is a solution in DMSO, which can then be diluted in PEG400 or corn oil for injection. Ensure the final concentration of DMSO is low to avoid toxicity.
- Weigh each mouse to determine the correct dosage. A typical dose for REV-ERB agonists like SR9009 is 100 mg/kg body weight, administered twice daily via intraperitoneal injection. [\[6\]](#)
- Administer the calculated volume of the **SR9186** solution or vehicle control to the mice via i.p. injection.
- Continue the treatment for the duration of the study (e.g., 12 days to 8 weeks). [\[3\]](#)

## Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.

#### Materials:

- Fasted mice (typically 6 hours)
- 20% D-glucose solution (sterile)
- Glucometer and glucose test strips
- Syringes and needles for i.p. injection
- Restraining device (optional)

- Timer

#### Procedure:

- Fast mice for 6 hours with free access to water.[\[8\]](#)
- Record the baseline blood glucose level ( $t=0$ ) by obtaining a small drop of blood from the tail tip and using a glucometer.
- Inject the mice intraperitoneally with a 20% D-glucose solution at a dose of 2 g/kg body weight.
- Measure blood glucose levels at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[\[9\]](#)
- Plot the blood glucose concentration over time to determine the glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose clearance.

## Measurement of Plasma Lipids

This protocol describes the collection of blood and subsequent measurement of plasma triglycerides and cholesterol.

#### Materials:

- Anesthetized mice
- Anticoagulant-coated tubes (e.g., EDTA)
- Centrifuge
- Commercial colorimetric assay kits for triglycerides and cholesterol
- Microplate reader

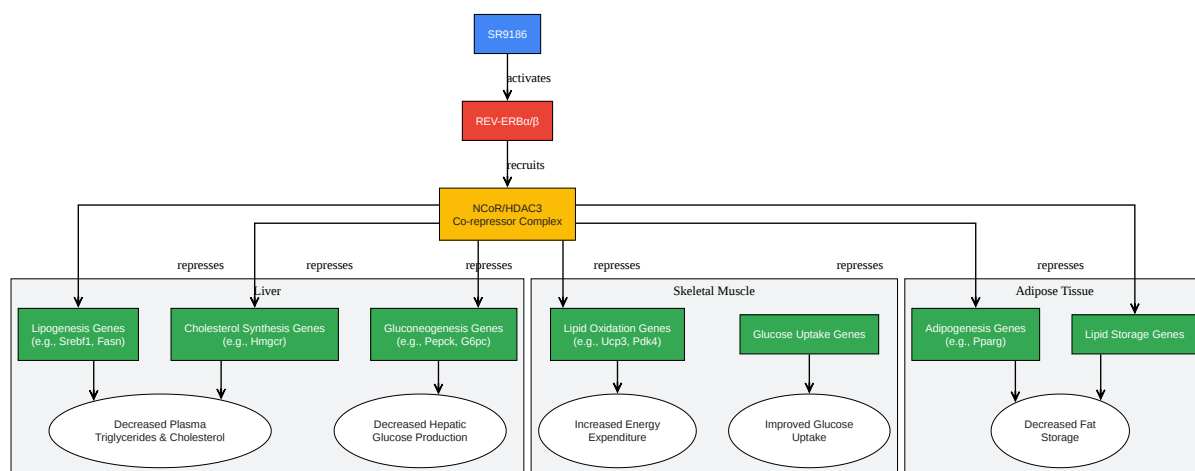
#### Procedure:

- Collect blood from anesthetized mice via cardiac puncture or retro-orbital sinus into tubes containing an anticoagulant.

- Centrifuge the blood at 1,500 x g for 15-20 minutes at 4°C to separate the plasma.[\[10\]](#)
- Carefully collect the plasma supernatant.
- Use commercial colorimetric assay kits to measure the concentrations of total cholesterol and triglycerides in the plasma samples according to the manufacturer's instructions.
- Read the absorbance using a microplate reader and calculate the lipid concentrations based on the standard curve.

## Visualizations

### Signaling Pathway of REV-ERB in Metabolic Regulation

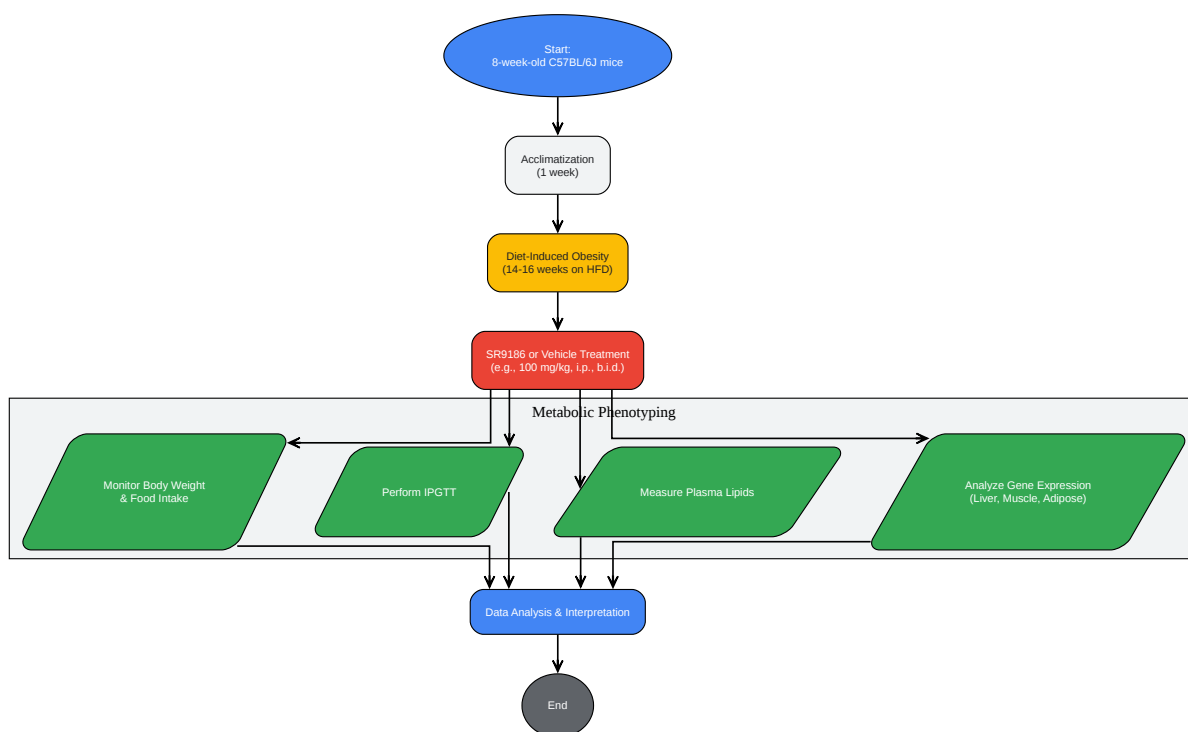


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Caption: **SR9186** activates REV-ERB, leading to transcriptional repression of metabolic genes.

## Experimental Workflow for Evaluating SR9186 in DIO Mice

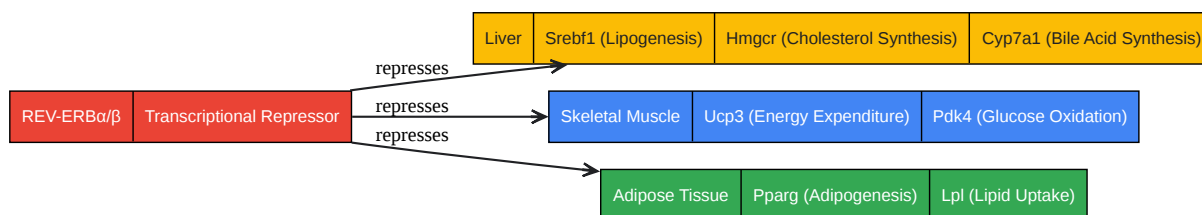




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Caption: Workflow for assessing **SR9186** efficacy in a diet-induced obesity mouse model.

## Logical Relationship of REV-ERB Target Gene Regulation



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Caption: REV-ERB represses key metabolic genes in liver, muscle, and adipose tissue.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Rev-erb $\alpha$  and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diacomp.org [diacomp.org]

- 9. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
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